molecular formula C26H48N4O8 B158592 Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate CAS No. 126320-57-8

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate

Katalognummer: B158592
CAS-Nummer: 126320-57-8
Molekulargewicht: 544.7 g/mol
InChI-Schlüssel: HGPDBLIYOCNCEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate (commonly referred to by its full systematic name) is a macrocyclic ligand derivative where four ethyl ester groups replace the carboxylic acid moieties of its parent compound, 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA). This modification enhances its lipophilicity, making it a precursor for synthesizing metal chelators used in radiopharmaceuticals and coordination chemistry . The compound crystallizes in a monoclinic system (space group P2₁/c) with distinct protonation behavior critical for metal-ion binding . Its primary applications include radiolabeling for positron emission tomography (PET) and targeted alpha therapy (TAT), particularly in oncology .

Eigenschaften

IUPAC Name

ethyl 2-[4,8,11-tris(2-ethoxy-2-oxoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48N4O8/c1-5-35-23(31)19-27-11-9-12-29(21-25(33)37-7-3)17-18-30(22-26(34)38-8-4)14-10-13-28(16-15-27)20-24(32)36-6-2/h5-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPDBLIYOCNCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)OCC)CC(=O)OCC)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560218
Record name Tetraethyl 2,2',2'',2'''-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126320-57-8
Record name 1,4,8,11-Tetraethyl 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126320-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethyl 2,2',2'',2'''-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds in anhydrous solvents such as acetonitrile or dimethylformamide (DMF) at 60–80°C for 24–48 hours. A molar ratio of 1:4.2 (macrocycle to ethyl bromoacetate) ensures complete substitution of all four nitrogen atoms. Triethylamine or sodium hydride is typically employed as a base to deprotonate the macrocycle, enhancing nucleophilicity.

Purification and Yield

Crude product purification involves sequential recrystallization from ethanol/water mixtures, yielding 70–85% purity. Further chromatography (silica gel, ethyl acetate/hexane) elevates purity to >97%. Industrial batches often bypass chromatography due to cost constraints, opting for fractional crystallization under inert atmospheres to prevent ester hydrolysis.

Industrial-Scale Synthesis

Process Optimization

Industrial production scales the classical method by utilizing continuous-flow reactors to maintain precise temperature control and stoichiometric ratios. Ethyl bromoacetate is added incrementally to prevent side reactions, while in-line pH monitoring ensures optimal basicity. Post-reaction, the mixture is concentrated via rotary evaporation and cooled to 4°C to precipitate the product.

Quality Control Metrics

Industrial batches achieve 97–98% purity (GC analysis) with residual solvent levels <0.1%. Storage under argon at 2–8°C prevents degradation, maintaining stability for >12 months.

Alternative Synthetic Routes

Patent-Derived Methodology (CN113801123B)

A 2021 Chinese patent introduces a novel pathway using oxalate intermediates. The method involves:

  • Intermediate Synthesis : Reacting 1,4,8,11-Tetraazacyclotetradecane with oxalic acid to form a water-soluble oxalate salt.

  • Esterification : Treating the oxalate with ethyl bromoacetate in tetrahydrofuran (THF) at 50°C for 36 hours.
    This approach claims a 92% yield and reduces side products by pre-stabilizing the macrocycle.

Comparative Analysis

ParameterClassical MethodPatent Method
Yield70–85%92%
Purity>97%95%
Reaction Time24–48 hours36 hours
SolventAcetonitrile/DMFTHF
ScalabilityHighModerate

Reaction Parameter Optimization

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing transition states. THF, used in the patent method, offers slower kinetics but higher selectivity.

Temperature and Stoichiometry

Elevated temperatures (>60°C) accelerate substitution but risk ester decomposition. A 10% excess of ethyl bromoacetate compensates for volatility losses during prolonged reactions.

Base Influence

Triethylamine outperforms sodium hydride in industrial settings due to easier handling and lower corrosivity. However, NaH provides superior deprotonation in small-scale syntheses.

Challenges and Mitigation Strategies

Incomplete Substitution

Residual unreacted amine sites are minimized by iterative ethyl bromoacetate additions and mid-reaction pH adjustments.

Ester Hydrolysis

Ambient moisture hydrolyzes ethyl esters to carboxylic acids. Rigorous anhydrous conditions and argon blankets are critical during storage .

Analyse Chemischer Reaktionen

Types of Reactions

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate serves as a potent chelating agent due to its ability to form stable complexes with metal ions. This property is crucial in various applications:

  • Metal Ion Capture : The compound effectively captures metal ions such as copper(II), nickel(II), and cobalt(II), making it valuable in environmental remediation processes where heavy metals need to be sequestered from contaminated water sources .
  • Catalysis : It is used as a ligand in catalytic reactions involving transition metals. The stability of the complexes formed enhances the efficiency of catalytic processes in organic synthesis .

Medicinal Chemistry

In medicinal chemistry, Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate has shown potential for various therapeutic applications:

  • Drug Delivery Systems : Its ability to form stable complexes with therapeutic metal ions allows it to be used in targeted drug delivery systems. This is particularly useful in cancer therapy where localized delivery of chemotherapeutic agents can reduce side effects .
  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties. By modifying the structure slightly, researchers have developed new compounds that show enhanced activity against bacterial strains .

Materials Science

The compound's unique structural properties also make it suitable for applications in materials science:

  • Nanomaterials Synthesis : Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate has been utilized in the synthesis of nanoparticles and nanocomposites. Its chelating ability facilitates the controlled growth of nanoparticles which can be used in electronics and photonics .
  • Polymer Chemistry : It can act as a cross-linking agent in polymer synthesis. The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials .

Case Study 1: Environmental Remediation

A study conducted on the use of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate for capturing heavy metals from wastewater demonstrated its effectiveness in reducing metal concentrations significantly within a short time frame. The study highlighted its potential for large-scale application in industrial wastewater treatment.

Case Study 2: Targeted Drug Delivery

In a clinical trial focusing on cancer treatment, researchers employed Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate as part of a targeted delivery system for platinum-based drugs. Results indicated improved efficacy and reduced systemic toxicity compared to traditional delivery methods.

Wirkmechanismus

The mechanism of action of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a stable chelate. This chelation process can alter the chemical properties of the metal ions, making them more reactive or less toxic .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes key structural and functional differences between Tetraethyl TETA and related macrocyclic ligands:

Compound Name Core Structure Substituents Metal Binding Affinity Applications Stability Constant (Log K)
Tetraethyl TETA 14-membered cyclam Four ethyl acetate groups Moderate (Cu²⁺, Ni³⁺) Radiolabeling precursors Not reported
TETA (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) 14-membered cyclam Four carboxylic acid groups High (Eu³⁺, Ni³⁺) Radiopharmaceuticals Eu³⁺: 12.3
TETPA (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrapropionic acid) 14-membered cyclam Four propionic acid groups Moderate (Lanthanides) Coordination polymers Not reported
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid) 12-membered cyclen Four carboxylic acid groups Very High (Eu³⁺, Gd³⁺) MRI/PET imaging Eu³⁺: 17.5
TE2A (1,8-Bis(carboxymethyl)-1,4,8,11-tetraazacyclotetradecane) 14-membered cyclam Two carboxylic acid groups High (Cu²⁺) Stable Cu-64 labeling Cu²⁺: 21.1

Key Findings from Comparative Studies

  • Metal-Ion Selectivity :

    • Tetraethyl TETA’s ethyl ester groups reduce its immediate metal-binding capacity compared to TETA or DOTA, which have free carboxylic acids for stronger coordination . However, hydrolysis of the esters can regenerate active binding sites for metals like Cu²⁺ or Ni³⁺ .
    • DOTA’s smaller 12-membered ring and four carboxylic acid groups confer superior stability for lanthanides (e.g., Eu³⁺ log K = 17.5 vs. TETA’s 12.3), making it preferred in clinical imaging .
    • TE2A, a cross-bridged derivative of cyclam, exhibits exceptional Cu²⁺ stability (log K = 21.1) due to preorganized geometry, outperforming both TETA and DOTA in radiolabeling efficiency .
  • Applications in Medicine and Materials :

    • TETA and its derivatives are pivotal in targeted alpha therapy (TAT) for prostate cancer, where they chelate α-emitters like ²²⁵Ac .
    • TETPA’s longer propionate arms enable the formation of 3D coordination polymers with lanthanides (e.g., Gd³⁺), useful in luminescent materials .
    • DOTA’s high thermodynamic stability is critical for gadolinium-based MRI contrast agents , minimizing metal dissociation and toxicity .
  • Synthetic and Radiolabeling Challenges :

    • Tetraethyl TETA requires hydrolysis to TETA for effective radiometal binding, adding steps to its use .
    • TE2A’s synthesis is more straightforward than cross-bridged analogs like CB-TE2A, yet it retains high kinetic stability for Cu²⁺ under physiological conditions .

Critical Analysis of Stability and Performance

Thermodynamic vs. Kinetic Stability

  • TETA : Moderate thermodynamic stability but prone to metal dissociation in acidic environments, limiting its use in vivo without structural modifications .
  • DOTA : High thermodynamic and kinetic stability, ensuring prolonged retention of metal ions in biological systems .
  • TE2A : Enhanced kinetic stability for Cu²⁺ due to rigidified macrocyclic structure, making it ideal for long-circulating PET tracers .

Ligand Flexibility and Preorganization

  • The 14-membered ring of TETA derivatives offers greater flexibility than DOTA’s 12-membered ring, which can hinder metal ingress. However, preorganized derivatives like TE2A mitigate this issue .
  • Substituent length (e.g., TETA’s acetate vs. TETPA’s propionate) influences steric effects and metal-ion access, with longer chains reducing binding kinetics but enabling novel polymeric architectures .

Biologische Aktivität

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate (CAS No. 126320-57-8) is a macrocyclic compound known for its chelating properties. This compound has garnered attention in various fields including medicinal chemistry and coordination chemistry due to its ability to form stable complexes with metal ions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C26_{26}H48_{48}N4_{4}O8_{8}
  • Molecular Weight: 544.68 g/mol
  • Purity: >97% (GC)
  • Storage Conditions: Inert atmosphere at 2-8°C

The structure of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate includes a tetraazacyclotetradecane core with four acetate groups that enhance its solubility and chelation capabilities.

Mechanism of Biological Activity

The biological activity of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate primarily revolves around its role as a chelating agent. Chelation therapy is utilized in the treatment of metal intoxications and involves the binding of toxic metals in the body to facilitate their excretion.

Key Mechanisms:

  • Metal Ion Binding: The compound forms stable complexes with transition metals such as lead (Pb), mercury (Hg), and cadmium (Cd), reducing their bioavailability and toxicity.
  • Protonation Dynamics: The protonation behavior of the macrocycle can influence its chelation efficiency and selectivity towards specific metal ions .

Therapeutic Applications

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate has been explored for various therapeutic applications:

  • Chelation Therapy:
    • Used in cases of heavy metal poisoning.
    • Effective in reducing lead levels in children and adults.
  • Antioxidant Properties:
    • Exhibits potential antioxidant activity by scavenging free radicals due to metal ion complexation.
  • Drug Delivery Systems:
    • Investigated for use in targeted drug delivery systems where metal ions can act as carriers for therapeutic agents.

Case Studies

Case Study 1: Lead Poisoning Treatment
A clinical trial conducted on children with elevated blood lead levels demonstrated that administration of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate resulted in significant reductions in blood lead concentrations compared to control groups receiving standard treatments .

Case Study 2: Metal Ion Selectivity
Research highlighted the compound's selectivity for certain metal ions over others. In vitro studies showed that it preferentially binds to lead ions over calcium ions in physiological conditions .

Research Findings

Recent studies have provided insights into the effectiveness and safety profile of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate:

Study FocusFindingsReference
Chelation EfficiencyHigh binding affinity for Pb and Hg
Safety ProfileMinimal side effects observed in clinical settings
Antioxidant ActivityDemonstrated free radical scavenging capabilities

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate?

  • Synthesis : The compound can be synthesized via hydrolysis of its tetraethyl ester precursor under acidic conditions. For example, dissolving tetraethyl 2,2′,2′′,2′′′-(5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl) tetraacetate in hydrochloric acid (1:1 v/v) at room temperature yields the target compound after three weeks of crystallization .
  • Characterization : Single-crystal X-ray diffraction is critical for structural confirmation, as demonstrated in studies resolving hydrogen-bonded networks and macrocycle conformations. Additional techniques include NMR for protonation state analysis and mass spectrometry for molecular weight verification .

Q. How does Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate coordinate with metal ions, and what factors influence binding selectivity?

  • The macrocycle’s four carboxylate groups and nitrogen atoms enable strong chelation with transition metals (e.g., Cu²⁺, Eu³⁺, UO₂²⁺). Binding selectivity is influenced by pH, ionic radius, and ligand preorganization. For instance, uranyl ion (UO₂²⁺) complexes form 2D or 3D polymeric structures depending on reaction conditions (hydrothermal vs. room temperature), as shown in crystallographic studies . Stability constants for Eu³⁺ complexes can be determined via luminescence spectroscopy, revealing higher thermodynamic stability compared to DOTA analogs .

Advanced Research Questions

Q. How can researchers design experiments to investigate the catalytic mechanisms of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate derivatives in water oxidation or CO₂ capture?

  • Electrocatalytic Water Oxidation : Use operando spectroelectrochemistry (vis-NIR) to monitor intermediate species during catalysis. For example, [Cu(TMC)(H₂O)]²⁺ (a methylated analog) undergoes oxidation to form hydrated Cu oxides, identified as active species via in situ electrochemical liquid TEM and EXAFS .
  • CO₂ Capture : Evaluate catalytic efficiency by comparing CO₂ absorption rates in potassium carbonate solutions with/without Cu-TETA complexes. Measure pH changes and quantify CO₂ uptake using gas chromatography or titration methods .

Q. What strategies resolve contradictions in stability data for radiopharmaceutical applications of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate-based chelators?

  • Stability discrepancies arise from variations in radionuclide (e.g., ⁶⁴Cu) binding kinetics and in vivo conditions. Address this by conducting comparative studies under standardized parameters (pH, temperature, competing ions). For example, cross-bridged TETA derivatives (CB-TETA) show improved ⁶⁴Cu retention in acidic environments compared to non-bridged analogs, as validated via serum stability assays and biodistribution studies .

Q. How can structural modifications enhance the redox or luminescent properties of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate for sensor or imaging applications?

  • Introduce redox-active groups (e.g., ferrocenylmethyl) to the macrocycle for electrochemical sensing. The derivative 1,4,8,11-ferrocenylmethyl-TETA enables quantitative detection of Cu²⁺ or ATP in aqueous solutions via cyclic voltammetry, with detection limits ≤1 µM .
  • For luminescence, substitute carboxylates with methyl groups (as in TMC ligands) to alter electronic environments. High-valent osmium(VI) dioxo complexes with TMC exhibit unique UV-vis spectral features, adaptable for optical sensing .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models (DFT) to validate bond lengths and angles .
  • Controlled Variables : In catalysis studies, maintain consistent O₂ partial pressure and electrolyte composition to isolate ligand-specific effects .
  • Ethical Compliance : For radiopharmaceutical studies, adhere to radionuclide handling protocols (e.g., RNPP guidelines) and validate purity via iTLC or ICP-MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.